(2-Benzenesulfonylamino-acetylamino)acetic acid
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Overview
Description
“(2-Benzenesulfonylamino-acetylamino)acetic acid” is a chemical compound with the CAS Number: 389070-77-3 . Its molecular weight is 272.28 . The IUPAC name for this compound is {[(phenylsulfonyl)amino]acetyl}amino)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12N2O5S/c13-9(11-7-10(14)15)6-12-18(16,17)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,11,13)(H,14,15) . The InChI key is KEEQUKPFIGVVFR-UHFFFAOYSA-N .Scientific Research Applications
Crystal Structure Analysis
- 2-(3-Hydroxybenzylamino)acetic Acid : This compound, structurally similar to (2-Benzenesulfonylamino-acetylamino)acetic acid, has been analyzed for its crystal structure. The study provides insights into the molecular arrangement and stability of such compounds through intermolecular hydrogen bonds (L. Zhi & Wei-Na Wu, 2011).
Chemistry of Acids and Electrolytes
- Polarographic Reductions of Acids in Pyridine : Research on the polarographic reductions of various acids, including benzoic and acetic acids, in pyridine solutions. This study is pertinent to understanding the electrochemical behaviors of similar compounds (M. Hojo et al., 1987).
Inhibitors in Biochemistry
- Dual Action Inhibitors of Aldehyde Dehydrogenase : A study that explores benzenesulfohydroxamic acid derivatives as inhibitors of yeast aldehyde dehydrogenase. These compounds, including variations of this compound, have potential applications in biochemistry (T. Conway et al., 1999).
Reactivity and Kinetics
- Reactivity of Ethyl Esters : A research examining the reactivity of esters of 2-(benzoylamino) acetic acids, which can be related to the study of this compound. This study delves into the effects of structure and substituents on reaction kinetics (S. Kolisnyk et al., 2018).
Synthesis and Characterization
- Synthesis of Benzoyl Amino Acid Ester Derivatives : Research on the synthesis of a novel series of α-ketoamide derivatives, related to this compound. This study demonstrates the use of these compounds in synthesizing complex organic molecules (A. El‐Faham et al., 2013).
Advanced Oxidation Chemistry
- UV/H2O2-Induced Hydroxylation/Degradation Pathways : A study investigating the advanced oxidation chemistry of paracetamol, a compound related to this compound. This research provides insights into the hydroxylation and degradation pathways of such compounds (Davide Vogna et al., 2002).
Molecular Conformation and Interactions
- Structures of Benzenesulfonylamino-Propionic Acid Derivatives : An investigation into the structures and conformations of benzenesulfonylamino-propionic acid derivatives, providing valuable information on molecular interactions and stability (Muneeb Hayat Khan et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-[[2-(benzenesulfonamido)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c13-9(11-7-10(14)15)6-12-18(16,17)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,11,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQUKPFIGVVFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364598 |
Source
|
Record name | N-(Benzenesulfonyl)glycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389070-77-3 |
Source
|
Record name | N-(Benzenesulfonyl)glycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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